3'-O-Methylorobol
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Overview
Description
3’-O-Methylorobol is a type of flavonoid with antioxidant properties . It exhibits moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl free radical scavenging assay .
Molecular Structure Analysis
The molecular formula of 3’-O-Methylorobol is C16H12O6 . It has an average mass of 300.263 Da and a monoisotopic mass of 300.063385 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of 3’-O-Methylorobol include a density of 1.5±0.1 g/cm3, a boiling point of 574.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 89.2±3.0 kJ/mol and a flash point of 219.4±23.6 °C .Scientific Research Applications
Parkinson's Disease Research : Sharpless et al. (1972) developed a fluorometric method to determine 3-O-methyldopa in plasma, which is relevant in the context of L-dopa therapy for Parkinson's disease. This highlights the importance of similar compounds in medical research and treatment (Sharpless et al., 1972).
Medical Imaging : Melega et al. (1990) investigated the peripheral and cerebral metabolism of 6-[18F]fluoro-L-DOPA and [3H]L-DOPA in rats, which is important for understanding brain chemistry in conditions like Parkinson's disease (Melega et al., 1990).
Fluorescent Sensor for Aluminum Detection : Ye et al. (2014) synthesized a new chemosensor that shows high selectivity and sensitivity toward Al3+ ions, demonstrating the role of chemical compounds in developing bio-imaging tools (Ye et al., 2014).
Aptamer Stability in Serum : Kratschmer & Levy (2017) examined the effect of various chemical modifications on the stability of a control oligonucleotide sequence in serum, highlighting the significance of chemical modifications in therapeutic development (Kratschmer & Levy, 2017).
Effect on Sugar Transport in Fat Cells : Vinten et al. (1976) studied 3-O-methylglucose's impact on sugar transport in fat cells, indicating the utility of chemical compounds in understanding metabolic processes (Vinten et al., 1976).
Catechol-O-Methyltransferase Activity Detection : Xia et al. (2020) established a method for quantifying COMT activities in biological samples, relevant for understanding metabolic pathways involving catecholamines and catechol estrogens (Xia et al., 2020).
Osteoblast Differentiation in Mice : Lee et al. (2009) isolated compounds, including 3′-O-methylorobol, from Eclipta prostrata L. and found that these compounds significantly increased osteoblast differentiation in mice. This suggests potential applications in bone health and treatment of osteoporosis (Lee et al., 2009).
Mechanism of Action
Target of Action
The primary target of 3’-O-Methylorobol is the voltage-gated sodium channel Nav1.7 . This channel is predominantly expressed in peripheral sensory neurons and is responsible for the rising phase of action potentials, thereby mediating nociceptive conduction .
Mode of Action
3’-O-Methylorobol inhibits Na+ currents in Nav1.7-CHO cells and tetrodotoxin-sensitive Na+ currents in mouse dorsal root ganglion (DRG) neurons . It also suppresses the tetrodotoxin-resistant Na+ currents in DRG neurons, though with reduced potency . 3’-O-Methylorobol (10 µM) affects the Nav1.7 by shifting the half-maximal voltage (V1/2) of activation to a depolarizing direction by 6.76 mV, and it shifts the V1/2 of inactivation to a hyperpolarizing direction by 16.79 mV .
Biochemical Pathways
The biochemical pathways affected by 3’-O-Methylorobol are primarily related to the modulation of sodium ion channels, specifically Nav1.7 . By inhibiting these channels, 3’-O-Methylorobol can affect the propagation of action potentials in neurons, which can have downstream effects on neuronal signaling and response to stimuli .
Result of Action
The molecular and cellular effects of 3’-O-Methylorobol’s action primarily involve the inhibition of Nav1.7 sodium channels . This inhibition can suppress the hyperexcitability of sensory neurons, which is beneficial in conditions like inherited paroxysmal itch . The intrathecal administration of 3’-O-Methylorobol significantly attenuates compound 48/80-induced histamine-dependent spontaneous scratching bouts and the expression level of c-fos in the nuclei of spinal dorsal horn neurons .
Biochemical Analysis
Biochemical Properties
3’-O-Methylorobol interacts with various biomolecules in biochemical reactions. It exhibits antioxidant activity by scavenging free radicals . This interaction involves the transfer of an electron from the 3’-O-Methylorobol molecule to the free radical, neutralizing it and preventing it from causing cellular damage .
Cellular Effects
3’-O-Methylorobol has been shown to have significant effects on cells. It inhibits the voltage-gated sodium channel Nav1.7, which is predominantly expressed in peripheral sensory neurons . This inhibition can suppress histamine-dependent itch in mice, suggesting that 3’-O-Methylorobol may have potential therapeutic applications for conditions involving histamine-dependent itching .
Molecular Mechanism
The molecular mechanism of 3’-O-Methylorobol involves its interaction with the Nav1.7 sodium channel. It inhibits Na+ currents in Nav1.7-CHO cells and tetrodotoxin-sensitive Na+ currents in mouse dorsal root ganglion (DRG) neurons . This inhibition is achieved by shifting the half-maximal voltage of activation and inactivation, thereby affecting the function of the channel .
Temporal Effects in Laboratory Settings
The effects of 3’-O-Methylorobol have been observed over time in laboratory settings. It has been shown to suppress Nav1.7 currents in a concentration-dependent manner
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBGWWGXBNJAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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